molecular formula C14H9FN2O B12665692 1-(4-Fluorophenoxy)phthalazine CAS No. 149365-49-1

1-(4-Fluorophenoxy)phthalazine

Cat. No.: B12665692
CAS No.: 149365-49-1
M. Wt: 240.23 g/mol
InChI Key: JEVRLJZTZLXJMB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)phthalazine is a chemical compound that belongs to the class of phthalazine derivatives Phthalazines are nitrogen-containing heterocyclic compounds that have attracted significant attention due to their valuable biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenoxy)phthalazine typically involves the reaction of 4-fluorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization using hydrazine hydrate to form the phthalazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenoxy)phthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized phthalazine derivatives, reduced phthalazine derivatives, and various substituted phthalazine compounds depending on the nucleophile used .

Scientific Research Applications

1-(4-Fluorophenoxy)phthalazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)phthalazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenoxy)phthalazine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenoxy)phthalazine: Contains a bromine atom instead of fluorine.

    1-(4-Methylphenoxy)phthalazine: Contains a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorophenoxy)phthalazine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the lipophilicity, metabolic stability, and binding affinity of the compound, making it a valuable candidate for various applications .

Properties

CAS No.

149365-49-1

Molecular Formula

C14H9FN2O

Molecular Weight

240.23 g/mol

IUPAC Name

1-(4-fluorophenoxy)phthalazine

InChI

InChI=1S/C14H9FN2O/c15-11-5-7-12(8-6-11)18-14-13-4-2-1-3-10(13)9-16-17-14/h1-9H

InChI Key

JEVRLJZTZLXJMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2OC3=CC=C(C=C3)F

Origin of Product

United States

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